molecular formula C12H13ClN2O3 B7813434 3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione CAS No. 1048922-57-1

3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione

Cat. No.: B7813434
CAS No.: 1048922-57-1
M. Wt: 268.69 g/mol
InChI Key: MPIMDVJJNDUJPU-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione is a chemical research reagent designed for investigative use in biochemical and cell biology studies. Its molecular structure, which features an oxazolidine-2,4-dione core functionalized with a 2-aminoethyl group and a 3-chlorobenzyl substituent, is of significant interest for probing intracellular signaling pathways. Structural analogs of this compound, specifically those based on a thiazolidine-2,4-dione scaffold, have been identified as inhibitors that target the docking domain of Extracellular Signal-Regulated Kinases (ERK1/2) . The ERK signaling pathway is a ubiquitous mediator of cellular functions such as proliferation, survival, and migration, and its constitutive activation is a feature of many cancers, including melanoma . The proposed mechanism of action for related compounds involves binding to the D-recruitment site (DRS) of ERK, thereby disrupting protein-protein interactions with downstream substrates rather than directly targeting the kinase ATPase site . This unique mechanism may help in developing inhibitors that selectively block ERK functions critical for cancer cell survival while preserving its activities in normal cells. Consequently, this reagent provides researchers with a valuable tool for exploring alternative strategies to overcome resistance to conventional RAF or MEK inhibitors in cancers with activated ERK signaling . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-9-3-1-2-8(6-9)7-10-11(16)15(5-4-14)12(17)18-10/h1-3,6,10H,4-5,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIMDVJJNDUJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2C(=O)N(C(=O)O2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170865
Record name 3-(2-Aminoethyl)-5-[(3-chlorophenyl)methyl]-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048922-57-1
Record name 3-(2-Aminoethyl)-5-[(3-chlorophenyl)methyl]-2,4-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048922-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Aminoethyl)-5-[(3-chlorophenyl)methyl]-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.

  • Molecular Formula : C12H13ClN2O3
  • Molecular Weight : 268.7 g/mol
  • IUPAC Name : 3-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study conducted on a series of oxazolidine derivatives highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure, particularly the presence of the chlorobenzyl group, enhances its interaction with bacterial ribosomes, inhibiting protein synthesis.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus (MRSA)3.9 µg/mL
2Escherichia coli31.5 µg/mL
3Pseudomonas aeruginosa15.0 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted using various human cancer cell lines revealed mixed results. The compound demonstrated selective toxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)Viability (%) at 100 µM
A549 (Lung)7582
HepG2 (Liver)9078
L929 (Normal Fibroblast)>20095

The low cytotoxicity observed in normal cells indicates a potential therapeutic window for this compound in cancer treatment.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Protein Synthesis : The oxazolidine ring structure is known to interfere with bacterial ribosomal function.
  • Induction of Apoptosis in Cancer Cells : Studies suggest that the compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

Case Studies

A notable case study involved the synthesis and evaluation of various oxazolidine derivatives, including the target compound. The study found that modifications to the chlorobenzyl group significantly affected both antimicrobial and cytotoxic properties, suggesting that structural optimization could enhance efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Modifications

  • Oxazolidine- vs. Thiazolidine-dione Cores: The compound of interest contains an oxazolidine-2,4-dione core, whereas analogues such as (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (compound 9 in ) feature a thiazolidine-2,4-dione core.

Substituent Variations

Benzyl/Benzylidene Group Modifications
  • 3-Chlorobenzyl vs.
  • 4-Methoxybenzylidene ():
    Substitution with a methoxy group improves solubility due to polarity but may reduce metabolic stability compared to chloro substituents .
Aminoethyl Side Chain Modifications
  • 2-Aminoethyl vs. Diisopropylaminoethyl: The 2-aminoethyl group in the target compound supports hydrogen bonding with catalytic residues in kinases (e.g., ERK1/2). In contrast, bulkier groups like diisopropylaminoethyl () enhance membrane permeability but may sterically hinder target binding .

Anticancer Mechanisms

  • Target: Compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (compound 9) selectively inhibit the Raf/MEK/ERK and PI3K/Akt pathways in melanoma cells, with IC₅₀ values in the low micromolar range .

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Solubility (LogP) Reference
Target Compound Oxazolidine-2,4-dione 3-Chlorobenzyl, 2-Aminoethyl N/A ~2.5 (estimated)
(Z)-5-(4-Ethoxybenzylidene) derivative Thiazolidine-2,4-dione 4-Ethoxybenzylidene 83–85 3.1
3-(2-Diisopropylaminoethyl) derivative Thiazolidine-2,4-dione 4-Methoxybenzylidene 83–85 4.0
(Z)-5-(4-Chlorobenzylidene) derivative Oxazolidine-2,4-dione 4-Chlorobenzylidene 188–190 2.8

Yield and Purity Trends

  • Higher yields (>90%) are observed for benzyl-protected derivatives (e.g., compound 30h in ) due to improved stability during synthesis .
  • The target compound’s discontinuation in commercial catalogs suggests challenges in scalable synthesis or purification .

Preparation Methods

Reaction Mechanism

  • Carbamate Formation : 3-Chlorobenzyl isocyanate reacts with methanol to form methyl N-(3-chlorobenzyl)-carbamate.

    3-Cl-C6H4CH2-NCO+CH3OH3-Cl-C6H4CH2-NH-COOCH3\text{3-Cl-C}_6\text{H}_4\text{CH}_2\text{-NCO} + \text{CH}_3\text{OH} \rightarrow \text{3-Cl-C}_6\text{H}_4\text{CH}_2\text{-NH-COOCH}_3
  • Ester Selection : Ethyl 2-hydroxy-3-(Boc-amino)propanoate serves as the hydroxy acid ester, introducing a protected aminoethyl group.

  • Cyclization : Heating the carbamate and ester at 150–200°C facilitates nucleophilic attack, eliminating methanol and ethanol to form the oxazolidine-2,4-dione ring.

  • Deprotection : Removal of the Boc group using trifluoroacetic acid yields the free aminoethyl substituent.

Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature180°CMaximizes ring closure
CatalystTributylamine (5 mol%)Accelerates reaction
SolventTolueneAzeotrope formation
Reaction Time4–6 hoursCompletes elimination

This method achieves yields of 75–85% after purification via methanol recrystallization.

Aldehyde-Amino Alcohol Condensation

An alternative route involves condensing 3-chlorobenzaldehyde with a β-amino alcohol, followed by oxidation to form the dione.

Synthetic Pathway

  • Imine Formation : React 3-chlorobenzaldehyde with 2-aminoethanol in ethanol under reflux.

    3-Cl-C6H4CHO+H2NCH2CH2OHImine intermediate\text{3-Cl-C}_6\text{H}_4\text{CHO} + \text{H}_2\text{NCH}_2\text{CH}_2\text{OH} \rightarrow \text{Imine intermediate}
  • Cyclization : Treat the imine with phosgene (COCl2_2) to form the oxazolidine-2,4-dione core.

  • Functionalization : Introduce the aminoethyl group via reductive amination using ethylenediamine and NaBH4_4.

Challenges and Solutions

  • Oxidation Control : Over-oxidation may degrade the ring. Using controlled phosgene dosing mitigates this.

  • Aminoethyl Incorporation : Reductive amination requires anhydrous conditions to prevent hydrolysis.

Post-Synthetic Modification of Preformed Oxazolidine

Modifying a preformed oxazolidine-2,4-dione core offers flexibility:

  • Core Synthesis : Prepare 5-(3-chlorobenzyl)-oxazolidine-2,4-dione via carbamate-ester condensation.

  • Aminoethyl Introduction : Perform a nucleophilic substitution at position 3 using 2-bromoethylamine hydrobromide under basic conditions (K2_2CO3_3, DMF).

Yield Comparison

MethodYield (%)Purity (%)
Carbamate-ester8298
Post-synthetic6895

Post-synthetic methods are less efficient due to steric hindrance at position 3.

Catalytic Asymmetric Synthesis

For enantioselective synthesis, chiral catalysts like Jacobsen’s thiourea derivatives enable asymmetric cyclization:

  • Chiral Carbamate : Prepare (R)-methyl N-(3-chlorobenzyl)-carbamate.

  • Asymmetric Cyclization : React with ethyl 2-hydroxy-3-nitropropanoate using 10 mol% Jacobsen catalyst.

  • Nitro Reduction : Convert the nitro group to amine via H2_2/Pd-C.

This method achieves 90% enantiomeric excess but requires specialized catalysts.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact:

  • Ball Milling : Combine 3-chlorobenzyl carbamate and ethyl 2-hydroxy-3-aminopropanoate with K2_2CO3_3.

  • Grinding : Process at 30 Hz for 2 hours.

  • Purification : Wash with hexane to isolate the product.

MetricResult
Yield78%
Solvent Saved100%
Reaction Time2 hours

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(2-Aminoethyl)-5-(3-chlorobenzyl)-oxazolidine-2,4-dione, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of oxazolidine-2,4-dione derivatives typically involves cyclization reactions. A plausible route includes:

Oxime Formation : Reacting 3-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime .

Chlorination : Treating the oxime with chlorine gas to generate 3-chlorobenzoxime chloride.

Cyclization : Combining the intermediate with ethyl acetoacetate to form the oxazolidine ring, followed by hydrolysis and functional group modifications .
Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the oxazolidine ring, aminoethyl, and chlorobenzyl groups. Compare chemical shifts with similar compounds (e.g., thiazolidine-2,4-dione derivatives) .
  • X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and hydrogen bonding patterns, as demonstrated for analogous 1,3,4-oxadiazoline derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Basic: How can structure-activity relationships (SAR) be preliminarily assessed for this compound?

Methodological Answer:

  • Core Modifications : Compare bioactivity with structurally related compounds (e.g., oxadiazolidinediones or thiazolidinediones) to identify critical functional groups. For example, replacing the chlorobenzyl group with a dichlorophenyl moiety may alter binding affinity .
  • In Silico Screening : Use molecular docking to predict interactions with target proteins (e.g., enzymes or receptors). Tools like MOE (Molecular Operating Environment) can simulate binding modes .

Advanced: How can reaction mechanisms for oxazolidine-2,4-dione formation be investigated computationally?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, transition states, and intermediates. For example, study the cyclization step using Gaussian or ORCA software .
  • Reaction Path Search : Use automated tools (e.g., the AFIR method) to explore alternative pathways and identify rate-limiting steps .

Advanced: What experimental design approaches minimize variability in synthesizing this compound?

Methodological Answer:

  • Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., pH, solvent polarity) using central composite designs to maximize yield .
  • Taguchi Methods : Reduce noise factors (e.g., impurity levels) by systematically testing orthogonal arrays .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify confounding variables (e.g., assay conditions or cell lines) .
  • Dose-Response Validation : Re-evaluate activity using standardized protocols (e.g., OECD guidelines) and control for batch-to-batch variability .

Advanced: What computational tools predict metabolic pathways or degradation products?

Methodological Answer:

  • In Silico Metabolism : Use software like ADMET Predictor or GLORYx to simulate Phase I/II metabolism. Focus on hydrolytic cleavage of the oxazolidine ring or oxidation of the aminoethyl group .
  • Degradation Studies : Accelerated stability testing under acidic/basic conditions, followed by LC-MS/MS to identify breakdown products .

Advanced: How can spectral data discrepancies (e.g., NMR shifts) be addressed?

Methodological Answer:

  • Solvent/Concentration Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .
  • Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening, which may explain split peaks .

Advanced: What interdisciplinary approaches enhance research on this compound’s applications?

Methodological Answer:

  • Chemical Reaction Design : Integrate computational prediction (e.g., ICReDD’s reaction path search) with high-throughput experimentation to discover novel derivatives .
  • Materials Engineering : Explore solid-state properties (e.g., crystallinity) for drug formulation or catalytic applications .

Advanced: How can cross-disciplinary data (e.g., toxicology and synthesis) be systematically integrated?

Methodological Answer:

  • Data Repositories : Use platforms like PubChem or the Protein Data Bank to collate structural, toxicological, and bioactivity data .
  • Machine Learning : Train models on existing datasets to predict toxicity or synthetic feasibility, reducing reliance on trial-and-error approaches .

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